molecular formula C15H13FN2O B3842885 N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide

N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide

Cat. No. B3842885
M. Wt: 256.27 g/mol
InChI Key: RJXBIVYXMVWUAM-BOPFTXTBSA-N
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Description

“N’-[1-(4-fluorophenyl)ethylidene]benzohydrazide” is a chemical compound with the linear formula C13H11FN4O . It belongs to the class of acylhydrazine derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a fluoro-based Schiff base was synthesized from the condensation of 2-fluorobenzohydrazide and 4′-nitroacetophenone, catalyzed by glacial acetic acid with ethanol as the solvent .

Scientific Research Applications

Fluoride Ion Sensing

One notable application of N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide and related compounds is in the field of fluoride ion sensing. This compound has been synthesized and characterized for its selective sensing of fluoride ions. In a study by John et al. (2020), the receptors based on acyl hydrazone, including N'-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide, were investigated for their specific response towards fluoride ions using various spectroscopic techniques. The participation of -NH proton in the sensing action through hydrogen bonding was a key finding.

Corrosion Inhibition

Another research area is corrosion inhibition. A related compound, N'-[(1-(2-hydroxyphenyl)ethylidene)benzohydrazide, was synthesized and studied for its protective ability against corrosion in a study by Singh et al. (2021). The compound demonstrated significant corrosion resistive behavior, suggesting potential applications for N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide in similar contexts.

Cardioprotective Effects

In the field of pharmacology, Khdhiri Emna et al. (2020) explored the protective effects of a related compound, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. This research suggests potential cardioprotective applications for N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide, given its structural similarity.

Spectral Analysis and Molecular Structure

Further understanding of the molecular structure and spectral properties of N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide and its derivatives has been achieved through various studies. For example, Singh et al. (2017) synthesized new aroylhydrazones and performed a detailed spectral analysis, providing insights into the molecular structure and potential cytotoxic activity.

Crystal Structure Analysis

The crystal structure of similar compounds has also been analyzed, as seen in a study by Chang-zheng (2011). Such studies contribute to a deeper understanding of the structural properties of N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide.

Photophysical Investigation

In the field of photophysics, a study by Thadathil et al. (2019) focused on a fluoro-based Schiff base closely related to N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide. The research provided insights into solvatochromism and computational studies relevant to understanding the photophysical properties of similar compounds.

properties

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-11(12-7-9-14(16)10-8-12)17-18-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXBIVYXMVWUAM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z)-1-(4-Fluorophenyl)ethylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide

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